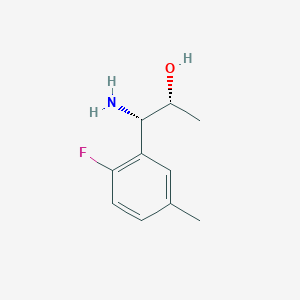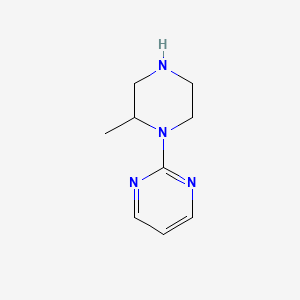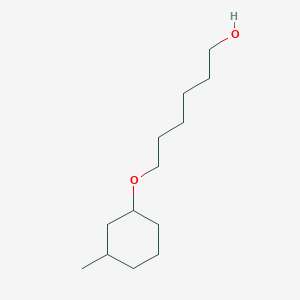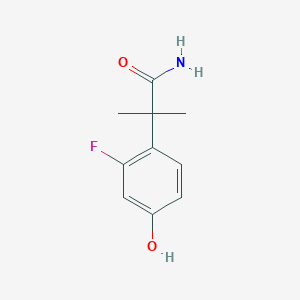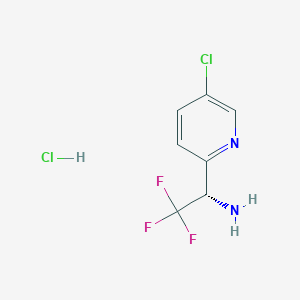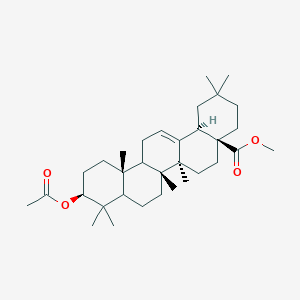
8-Chloro-7-methoxyquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-7-methoxyquinazolin-4(3H)-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-7-methoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis often begins with 2-amino-5-chlorobenzonitrile and 4-methoxybenzoyl chloride.
Cyclization: The key step involves the cyclization of the intermediate to form the quinazoline ring. This can be achieved using various cyclization agents and conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxide using oxidizing agents.
Reduction: Reduction of the quinazoline ring to form dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxide, while substitution reactions can introduce various functional groups to the quinazoline ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-7-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Interference with cellular signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinazoline: A simpler derivative with similar biological activities.
7-Methoxyquinazoline: Lacks the chloro substituent but retains some biological properties.
4(3H)-Quinazolinone: The parent compound without the chloro and methoxy groups.
Uniqueness
8-Chloro-7-methoxyquinazolin-4(3H)-one is unique due to the presence of both chloro and methoxy substituents, which can influence its biological activity and chemical reactivity. These substituents may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
8-chloro-7-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-6-3-2-5-8(7(6)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) |
InChI Key |
LISIMNJIJSAHKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


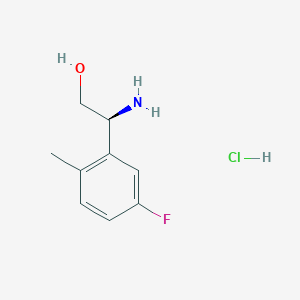
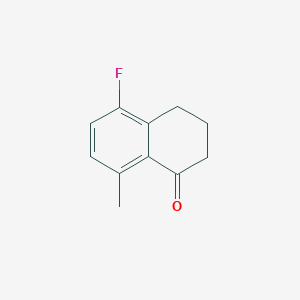
![3-(8-Aza-bicyclo[3.2.1]oct-3-yl)-benzoic acid methyl ester](/img/structure/B13041175.png)
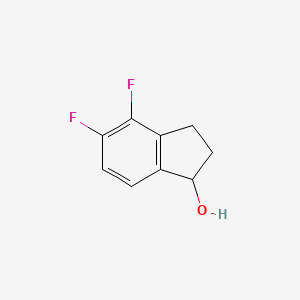
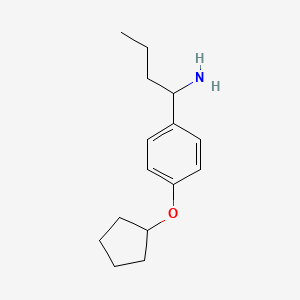
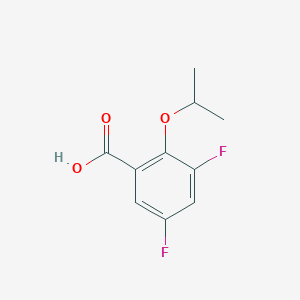
![Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate](/img/structure/B13041190.png)
![2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13041197.png)
